N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride
Description
N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride (CAS: 61322-63-2) is a sulfone-containing heterocyclic compound with a benzylamine substituent. Its molecular structure comprises a tetrahydrothiophene ring (a five-membered sulfur heterocycle) oxidized to a 1,1-dioxide (sulfone) and a benzyl group attached to the nitrogen atom. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. The compound is commercially available under identifiers such as MFCD00449129 and is utilized in synthetic chemistry and drug development due to its reactive amine and sulfone functionalities .
Properties
IUPAC Name |
N-benzyl-1,1-dioxothiolan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c13-15(14)7-6-11(9-15)12-8-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHJLOORBPGTCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5553-26-4 | |
| Record name | 3-(benzylamino)-1lambda6-thiolane-1,1-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride typically involves the reaction of tetrahydrothiophene with benzyl chloride in the presence of a base, followed by oxidation to introduce the dioxide functionality. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce the thiophene ring.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Chemical Formula : CHClNOS
- Molecular Weight : 291.79 g/mol
- CAS Number : 5553-26-4
Its structure consists of a tetrahydrothiophene ring with a benzyl group and a sulfonyl moiety, which contributes to its reactivity and biological activity.
Pharmaceutical Development
N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride is explored for its potential therapeutic effects due to its structural similarity to various neurotransmitters. It is particularly studied for:
- Neurological Disorders : The compound shows promise in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating conditions such as depression and anxiety disorders.
Synthesis of Bioactive Compounds
The compound serves as a building block in the synthesis of various bioactive molecules. Its derivatives are being investigated for:
- Antimicrobial Activity : Several derivatives of the compound have demonstrated antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Agents : Research indicates that modifications of this compound can lead to anti-inflammatory agents useful in treating chronic inflammatory diseases.
Chemical Biology
In chemical biology, this compound is utilized for:
- Enzyme Inhibition Studies : It is used to study the inhibition of specific enzymes involved in metabolic pathways, providing insights into drug design and development.
Data Tables
Case Study 1: Neurological Applications
A study published in Journal of Medicinal Chemistry explored the effects of N-Benzyltetrahydro-3-thiophenamine derivatives on serotonin receptors. The results indicated that certain derivatives exhibited selective agonistic activity on 5-HT receptors, suggesting potential use in treating mood disorders.
Case Study 2: Antimicrobial Activity
Research conducted by Smith et al. (2024) demonstrated that derivatives of N-Benzyltetrahydro-3-thiophenamine showed significant antibacterial activity against Staphylococcus aureus. The study highlighted the compound's potential as a scaffold for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride and similar compounds:
| Compound Name | Molecular Formula | Substituents | Ring Structure | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₆ClNO₂S | Benzyl, sulfone | 5-membered (tetrahydrothiophene) | 261.77 | Pharmaceutical intermediates |
| N-Allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride | C₈H₁₆ClNO₂S | Allyl, methyl, sulfone | 5-membered (tetrahydrothiophene) | 225.73 | Synthetic chemistry, potential intermediates |
| 3-Cyclobutyl-thiomorpholine 1,1-dioxide hydrochloride | C₉H₁₈ClNO₂S | Cyclobutyl, sulfone | 6-membered (thiomorpholine) | 263.81 | Neurological/metabolic drug research, agrochemicals |
| Thiete 1,1-dioxide | C₃H₄O₂S | None | 4-membered (thiete) | 120.13 | Diels-Alder reactions, intermediates |
Key Observations:
Ring Size and Reactivity :
- The 5-membered tetrahydrothiophene ring in the target compound balances stability and reactivity, whereas the 4-membered thiete 1,1-dioxide () exhibits higher ring strain, enhancing its reactivity in cycloaddition reactions like Diels-Alder .
- The 6-membered thiomorpholine derivative () offers greater conformational flexibility, beneficial for binding to biological targets in drug development .
- The methyl group in the allyl derivative introduces steric hindrance, which may limit rotational freedom and alter binding kinetics .
Biological Activity
N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
This compound is a derivative of tetrahydrothiophene, characterized by the presence of a benzyl group and a sulfonyl moiety. Its molecular formula is CHNOS, and it has a molecular weight of approximately 246.30 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 246.30 g/mol |
| Purity | ≥98% |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.
Antioxidant Properties
The compound has also been studied for its antioxidant capabilities. It scavenges free radicals and reduces oxidative stress in cellular models. This activity may contribute to its protective effects in various biological systems.
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits. In animal models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal apoptosis. The proposed mechanism involves modulation of neuroinflammatory pathways and enhancement of neurotrophic factors.
Case Studies
- Antimicrobial Efficacy : A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of N-Benzyltetrahydro-3-thiophenamine against clinical isolates of E. coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity compared to standard antibiotics.
- Neuroprotection in Rodent Models : In a rodent model of Alzheimer's disease, Liu et al. (2024) administered this compound and observed significant improvements in memory retention tests and reduced levels of amyloid-beta plaques in the brain.
Safety and Toxicity
While the compound shows promising biological activities, safety assessments are crucial. According to data from PubChem, this compound is classified as harmful if swallowed and can cause skin irritation upon contact . Further toxicological studies are needed to fully understand its safety profile.
Q & A
Q. What are the established synthetic routes for N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride?
Methodological Answer: The synthesis typically involves two stages: (1) formation of the thiophene 1,1-dioxide core and (2) introduction of the benzylamine moiety. For the thiophene 1,1-dioxide, oxidation of thietane derivatives using hydrogen peroxide and tungstic acid (pH 11.5, 0–10°C) is a key step . Chlorination at the 3-position can be achieved via UV-mediated radical chlorination in CCl₄, followed by substitution with benzylamine. The hydrochloride salt is formed by treating the free base with HCl gas in anhydrous ether.
Q. How is the hydrochloride salt form characterized to confirm purity and structure?
Methodological Answer:
- Elemental Analysis: Compare calculated vs. observed C, H, N, S, and Cl percentages (e.g., ±0.3% deviation) .
- NMR Spectroscopy: ¹H and ¹³C NMR to verify the benzyl group (δ 7.2–7.4 ppm aromatic protons) and thiophene-dioxide ring (δ 3.0–4.0 ppm for cyclic sulfone protons).
- HPLC-MS: Assess purity (>98%) and confirm molecular ion peaks (e.g., [M+H]⁺ for the free base and [M-Cl]⁻ for the salt) .
Q. What stability considerations are critical for storing this compound?
Methodological Answer:
- Moisture Sensitivity: Store in a desiccator under inert gas (argon) due to hygroscopicity .
- Temperature: Long-term stability at –20°C; avoid repeated freeze-thaw cycles.
- Light Sensitivity: Protect from UV light to prevent sulfone degradation .
Advanced Research Questions
Q. How can regioselective functionalization of the thiophene 1,1-dioxide ring be achieved?
Methodological Answer: Palladium-catalyzed C–H activation offers regioselective olefination or arylation. For example, benzo[b]thiophene 1,1-dioxide derivatives undergo C2-selective olefination using Pd(OAc)₂, Ag₂CO₃, and olefin partners in DMF at 120°C . Adapting this protocol, the 3-position of N-benzyltetrahydro-thiophene dioxide can be functionalized by tuning directing groups or reaction conditions.
Q. How to resolve contradictions in reaction yields between chlorination methods?
Methodological Answer: Contradictions often arise from competing radical vs. ionic pathways. For example, UV-mediated chlorination (CCl₄, 0°C) may favor radical intermediates, while electrophilic chlorination (e.g., SO₂Cl₂) could lead to over-chlorination. Systematic optimization includes:
Q. What experimental designs are optimal for studying Diels-Alder reactivity of this compound?
Methodological Answer:
- Diene Selection: Test electron-rich dienes (e.g., 1,3-butadiene) vs. electron-poor dienes (e.g., maleic anhydride) to probe electronic effects .
- Reaction Conditions: Vary temperature (25–100°C) and solvent polarity (toluene vs. DMF).
- Kinetic Profiling: Use differential scanning calorimetry (DSC) to monitor exothermicity and transition states.
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
Q. What strategies mitigate decomposition during catalytic hydrogenation of the sulfone group?
Methodological Answer:
- Catalyst Screening: Test Pd/C vs. Raney Ni under H₂ (1–5 atm) at 25–50°C.
- Acidic Additives: Use HCl (0.1 M) to stabilize the amine hydrochloride form and suppress sulfone reduction .
- Reaction Monitoring: Employ GC-MS to detect intermediates (e.g., desulfonated byproducts).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
